4,6-difluoro-1H-indole-2-carbaldehyde
Overview
Description
4,6-Difluoro-1H-indole-2-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-1H-indole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the indole ring: This can be achieved through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Fluorination: Introduction of fluorine atoms at the 4 and 6 positions can be done using electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and scalable reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4,6-Difluoro-1H-indole-2-carboxylic acid.
Reduction: 4,6-Difluoro-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-1H-indole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Material Science: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 4,6-difluoro-1H-indole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target protein. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1H-indole-2-carbaldehyde
- 6-Fluoro-1H-indole-2-carbaldehyde
- 1H-indole-2-carbaldehyde
Uniqueness
4,6-Difluoro-1H-indole-2-carbaldehyde is unique due to the presence of two fluorine atoms at the 4 and 6 positions, which can significantly alter its chemical and biological properties compared to mono-fluorinated or non-fluorinated analogs. The dual fluorination can enhance metabolic stability and binding affinity, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4,6-difluoro-1H-indole-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINVVZZVUZIHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C=O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281146 | |
Record name | 4,6-Difluoro-1H-indole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394223-00-8 | |
Record name | 4,6-Difluoro-1H-indole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394223-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Difluoro-1H-indole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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